Cas no 2679938-76-0 ((3S)-1-bromo-3-(methylamino)butan-2-one)

(3S)-1-bromo-3-(methylamino)butan-2-one 化学的及び物理的性質
名前と識別子
-
- 2679938-76-0
- EN300-7137760
- (3S)-1-bromo-3-(methylamino)butan-2-one
-
- インチ: 1S/C5H10BrNO/c1-4(7-2)5(8)3-6/h4,7H,3H2,1-2H3/t4-/m0/s1
- InChIKey: SRWZINRJZPWRGI-BYPYZUCNSA-N
- ほほえんだ: BrCC([C@H](C)NC)=O
計算された属性
- せいみつぶんしりょう: 178.99458g/mol
- どういたいしつりょう: 178.99458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 84.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
(3S)-1-bromo-3-(methylamino)butan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7137760-0.5g |
(3S)-1-bromo-3-(methylamino)butan-2-one |
2679938-76-0 | 95.0% | 0.5g |
$1014.0 | 2025-03-12 | |
| Enamine | EN300-7137760-2.5g |
(3S)-1-bromo-3-(methylamino)butan-2-one |
2679938-76-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-12 | |
| Enamine | EN300-7137760-0.1g |
(3S)-1-bromo-3-(methylamino)butan-2-one |
2679938-76-0 | 95.0% | 0.1g |
$930.0 | 2025-03-12 | |
| Enamine | EN300-7137760-0.25g |
(3S)-1-bromo-3-(methylamino)butan-2-one |
2679938-76-0 | 95.0% | 0.25g |
$972.0 | 2025-03-12 | |
| Enamine | EN300-7137760-5.0g |
(3S)-1-bromo-3-(methylamino)butan-2-one |
2679938-76-0 | 95.0% | 5.0g |
$3065.0 | 2025-03-12 | |
| Enamine | EN300-7137760-1.0g |
(3S)-1-bromo-3-(methylamino)butan-2-one |
2679938-76-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-12 | |
| Enamine | EN300-7137760-0.05g |
(3S)-1-bromo-3-(methylamino)butan-2-one |
2679938-76-0 | 95.0% | 0.05g |
$888.0 | 2025-03-12 | |
| Enamine | EN300-7137760-10.0g |
(3S)-1-bromo-3-(methylamino)butan-2-one |
2679938-76-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-12 |
(3S)-1-bromo-3-(methylamino)butan-2-one 関連文献
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
(3S)-1-bromo-3-(methylamino)butan-2-oneに関する追加情報
Comprehensive Overview of (3S)-1-bromo-3-(methylamino)butan-2-one (CAS No. 2679938-76-0)
(3S)-1-bromo-3-(methylamino)butan-2-one, with the CAS number 2679938-76-0, is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and synthetic chemistry. This chiral molecule, characterized by its bromo and methylamino functional groups, serves as a versatile intermediate in the synthesis of complex bioactive molecules. Its unique stereochemistry at the 3S position makes it particularly valuable for enantioselective reactions, a hot topic in modern drug development.
The compound's molecular structure, C5H10BrNO, combines a ketone backbone with a bromine substituent and a methylamino group, offering multiple reactive sites for further derivatization. Researchers frequently explore its potential in asymmetric synthesis, where the demand for chiral building blocks has surged due to the pharmaceutical industry's focus on single-enantiomer drugs. This aligns with current trends in green chemistry, as efficient chiral synthesis reduces waste and improves sustainability—a key concern among today's scientists.
In analytical applications, (3S)-1-bromo-3-(methylamino)butan-2-one is often studied using advanced techniques like HPLC and NMR spectroscopy, addressing common search queries about "how to characterize chiral compounds." Its stability under various conditions makes it suitable for structure-activity relationship (SAR) studies, a frequently searched topic in medicinal chemistry forums. The compound's logP value and hydrogen bond donor/acceptor count also make it relevant to discussions about drug-likeness and Lipinski's Rule of Five—concepts highly searched by students and professionals alike.
The synthesis of 2679938-76-0 typically involves stereocontrolled reactions, a subject of numerous academic papers and patent applications. Recent publications highlight its use in creating beta-amino ketone derivatives, compounds investigated for their potential biological activities. This connects to trending searches about "novel antibiotic scaffolds" and "targeted cancer therapies," as researchers explore its molecular framework for drug discovery. The compound's crystallographic data (another popular search term) has been instrumental in understanding its conformational preferences.
From a commercial perspective, (3S)-1-bromo-3-(methylamino)butan-2-one is available through specialty chemical suppliers, often with >98% enantiomeric excess—a specification crucial for buyers searching "high-purity chiral compounds." Its handling requires standard laboratory precautions, though it doesn't fall under restricted categories, making it accessible for legitimate research. The compound's storage conditions (typically 2-8°C under inert atmosphere) and shelf life are practical concerns frequently addressed in product documentation.
Emerging applications of this compound include its role in developing molecular probes for studying enzyme mechanisms—a growing area in chemical biology. Its reactivity pattern allows selective modifications, making it valuable for creating fluorescence tags or photoaffinity labels, topics gaining traction in scientific literature. These applications respond to increasing searches about "tools for proteomics research" and "small molecule modulators."
Quality control of CAS 2679938-76-0 involves rigorous chiral purity analysis, addressing another common industry concern. Manufacturers often provide detailed certificates of analysis including residual solvent content and heavy metal limits—specifications highly valued by purchasers searching for "GMP-compliant intermediates." The compound's spectral data (IR, MS, etc.) are typically available to support research applications.
In academic settings, (3S)-1-bromo-3-(methylamino)butan-2-one serves as an excellent case study for teaching asymmetric synthesis principles and stereochemistry concepts. Educational searches for "chiral compound examples" or "stereoselective reaction mechanisms" often lead to discussions involving such molecules. The compound's X-ray crystal structure (when available) provides concrete visualization of chiral center configurations—a powerful teaching tool.
Future research directions for this compound may explore its potential in catalysis or as a precursor for heterocyclic compounds, aligning with industry trends toward fragment-based drug design. Its modular structure allows incorporation into larger pharmacophores, responding to searches about "scaffold hopping strategies." As synthetic methodologies advance, particularly in flow chemistry and microwave-assisted synthesis, the production and applications of 2679938-76-0 may expand further.
2679938-76-0 ((3S)-1-bromo-3-(methylamino)butan-2-one) 関連製品
- 2877668-89-6(4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine)
- 851802-08-9(1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1261768-37-9(2-Nitro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid)
- 127446-31-5(N-(3-Formyl-5-methylpyridin-2-yl)pivalamide)
- 14745-84-7(N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine)
- 769916-07-6(6-Bromoquinazoline-4-carboxylic acid)
- 1250692-66-0(2-1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1251678-29-1(N-(3-ethylphenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide)
- 2649070-82-4(3-Isocyanato-3-methyl-1-(methylsulfanyl)butane)
- 1807269-01-7(3-Chloromethyl-6-cyano-2-hydroxybenzoic acid)




